molecular formula C14H21NO B7563037 N-(1-adamantyl)cyclopropanecarboxamide

N-(1-adamantyl)cyclopropanecarboxamide

Cat. No.: B7563037
M. Wt: 219.32 g/mol
InChI Key: PAESGINFBHVINK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)cyclopropanecarboxamide is a compound that features an adamantane moiety attached to a cyclopropanecarboxamide group. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties, including its hydrophobic nature and rigid structure. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and drug discovery .

Chemical Reactions Analysis

N-(1-adamantyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-adamantyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can disrupt enzyme activity, inhibit viral replication, or modulate cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

N-(1-adamantyl)cyclopropanecarboxamide can be compared with other adamantane derivatives, such as amantadine and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications. For example:

This compound stands out due to its unique cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

N-(1-adamantyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-13(12-1-2-12)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAESGINFBHVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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